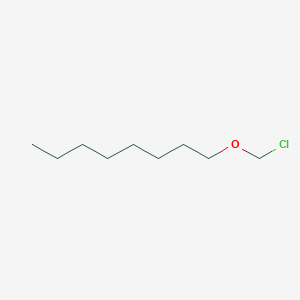
Éter octilo de clorometilo
Descripción general
Descripción
Chloromethyl octyl ether, also known as 1-(Chloromethoxy)octane, is an organic compound with the molecular formula CH₃(CH₂)₇OCH₂Cl. It is a member of the chloroalkyl ether family, characterized by an ether group connected to a chloromethyl group via an alkane chain. This compound is primarily used as a chloromethylation reagent in various chemical syntheses .
Aplicaciones Científicas De Investigación
Chloromethyl octyl ether has several applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying biological processes and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
Target of Action
Chloromethyl octyl ether, also known as 1-(Chloromethoxy)octane, is primarily used as a chloromethylation reagent . Its primary targets are organic compounds, particularly those containing aromatic rings such as calixarenes . These compounds play a crucial role in various chemical reactions and processes, serving as the backbone for the synthesis of more complex molecules.
Mode of Action
The compound interacts with its targets through a process known as chloromethylation . In this process, the chloromethyl group (-CH2Cl) of the chloromethyl octyl ether molecule is introduced into the target molecule . This results in the formation of a new compound with altered properties, enabling further chemical reactions or applications .
Biochemical Pathways
For instance, it has been used in the chloromethylation of calixarenes , which are macrocyclic compounds with applications in areas like catalysis, drug delivery, and environmental remediation .
Pharmacokinetics
Given its use as a reagent in chemical synthesis, it’s likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction it’s used in, including factors like temperature, ph, and the presence of other reactants .
Result of Action
The primary result of chloromethyl octyl ether’s action is the chloromethylation of target molecules . This can significantly alter the target’s chemical properties and reactivity, enabling the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone) .
Action Environment
The action, efficacy, and stability of chloromethyl octyl ether can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, the conditions under which it’s used as a reagent, such as the temperature, pH, and solvent used in the reaction, can also impact its efficacy and the yield of the reaction .
Análisis Bioquímico
Biochemical Properties
It is primarily used as a chloromethylation reagent in the synthesis of polymers
Molecular Mechanism
The molecular mechanism of Chloromethyl octyl ether involves its role as a chloromethylation reagent. It can add a chloromethyl group to other molecules, potentially altering their properties and functions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chloromethyl octyl ether can be synthesized through the reaction of octanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group in octanol with the chloromethyl group from chloromethyl methyl ether .
Industrial Production Methods: In industrial settings, chloromethyl octyl ether is produced by reacting octanol with formaldehyde and hydrogen chloride gas. This method involves the formation of chloromethyl methyl ether in situ, which then reacts with octanol to form chloromethyl octyl ether. The reaction is carried out in the presence of a Lewis acid catalyst to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Chloromethyl octyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various derivatives.
Oxidation Reactions: The ether group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products Formed:
Substitution Reactions: Various substituted ethers, amines, and thiols.
Oxidation Reactions: Aldehydes and carboxylic acids.
Reduction Reactions: Methylated derivatives
Comparación Con Compuestos Similares
Chloromethyl octyl ether can be compared with other chloroalkyl ethers such as:
Chloromethyl methyl ether:
Benzyl chloromethyl ether: Employed in the synthesis of benzyl-protected intermediates.
Bis(chloromethyl) ether: Used in the production of ion-exchange resins and as a cross-linking agent.
Uniqueness: Chloromethyl octyl ether is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications in surfactants and lubricants. Its reactivity and versatility in various chemical reactions also make it a valuable reagent in organic synthesis .
Propiedades
IUPAC Name |
1-(chloromethoxy)octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMNZEWYPUBSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336579 | |
| Record name | Chloromethyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24566-90-3 | |
| Record name | Chloromethyl octyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl octyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
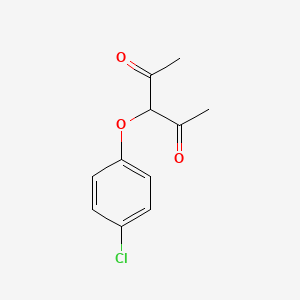
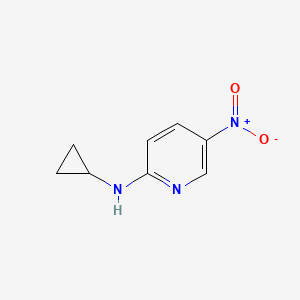

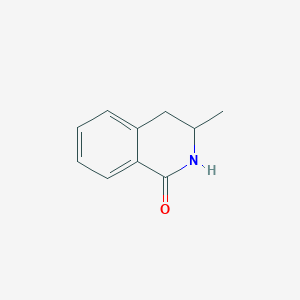
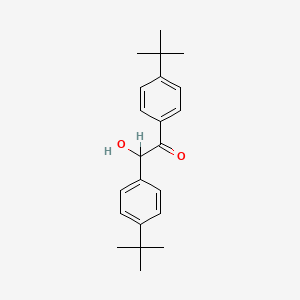
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
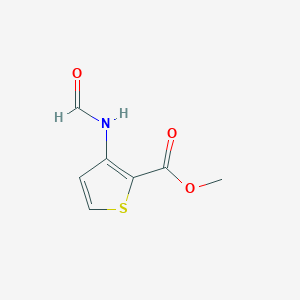
![1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B1597203.png)

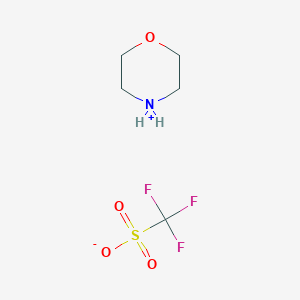

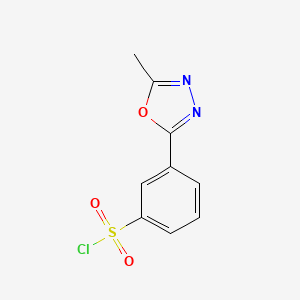
![3-[(2,4-Dichlorobenzyl)Oxy]-2-Methylpyridin-4-Ol](/img/structure/B1597211.png)
